molecular formula C12H14O3 B8159471 1-[3-(Oxetan-3-ylmethoxy)phenyl]ethan-1-one

1-[3-(Oxetan-3-ylmethoxy)phenyl]ethan-1-one

Cat. No.: B8159471
M. Wt: 206.24 g/mol
InChI Key: QZBLABXBAYLBCJ-UHFFFAOYSA-N
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Description

1-[3-(Oxetan-3-ylmethoxy)phenyl]ethan-1-one is an acetophenone derivative featuring a phenyl ring substituted at the 3-position with an oxetan-3-ylmethoxy group. This compound is characterized by its oxetane ring, a four-membered cyclic ether known for its ring strain and metabolic stability-enhancing properties in pharmaceutical chemistry .

Properties

IUPAC Name

1-[3-(oxetan-3-ylmethoxy)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-9(13)11-3-2-4-12(5-11)15-8-10-6-14-7-10/h2-5,10H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBLABXBAYLBCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCC2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Oxetan-3-ylmethoxy)phenyl]ethan-1-one typically involves the formation of the oxetane ring followed by the attachment of the phenyl and ethanone groups. One common method is the Paternò–Büchi reaction, a photochemical [2+2] cycloaddition of carbonyl compounds with alkenes to form oxetanes . The reaction conditions often include ultraviolet light and a suitable solvent such as dichloromethane.

Industrial Production Methods

Industrial production of oxetane derivatives, including this compound, may involve continuous flow photochemistry to enhance efficiency and scalability. This method allows for precise control over reaction conditions and can be integrated into large-scale manufacturing processes .

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound contains two reactive centers:

  • Acetophenone moiety : Prone to nucleophilic additions, reductions, and condensations.

  • Oxetane ring : Exhibits ring-opening reactivity under acidic, basic, or nucleophilic conditions due to ring strain.
    The methoxy linker modulates electronic effects on the aromatic ring, influencing electrophilic substitution patterns .

Suzuki-Miyaura Coupling

A common method for constructing the aromatic-oxetane linkage involves coupling 3-iodooxetane with a boronic acid derivative of acetophenone:

Reagents Conditions Yield Reference
4-Acetylphenylboronic acid, NiI₂, NaHMDSMicrowave, 80°C, isopropyl alcohol49%

This method leverages palladium- or nickel-catalyzed cross-coupling to install the oxetane substituent regioselectively .

Ketone Reduction

The acetophenone group can be reduced to a secondary alcohol:

text
1-[3-(Oxetan-3-ylmethoxy)phenyl]ethan-1-one → 1-[3-(Oxetan-3-ylmethoxy)phenyl]ethanol

Reagents : NaBH₄ (methanol, 0°C) or LiAlH₄ (THF, reflux).
Mechanism : Hydride transfer to the carbonyl carbon, forming an alkoxide intermediate that protonates to yield the alcohol .

Oxetane Ring-Opening Reactions

The oxetane ring undergoes ring-opening under nucleophilic or acidic conditions:

Reagent Product Conditions
H₂O (H⁺)3-(3-Hydroxypropoxy)phenyl ethanoneAqueous HCl, 60°C
Grignard ReagentsAlkyl-substituted diolsTHF, −78°C to RT

Mechanism : Nucleophilic attack at the oxetane’s electrophilic carbon, followed by ring cleavage (e.g., acid-catalyzed hydrolysis proceeds via oxonium ion intermediate) .

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to the para position:

Reaction Reagents Product
NitrationHNO₃, H₂SO₄1-[3-(Oxetan-3-ylmethoxy)-4-nitrophenyl]ethan-1-one
BrominationBr₂, FeBr₃1-[3-(Oxetan-3-ylmethoxy)-4-bromophenyl]ethan-1-one

Stability and Handling

  • Thermal stability : Decomposes above 200°C, releasing CO and other volatiles.

  • Light sensitivity : Store in amber vials under inert atmosphere to prevent radical-mediated degradation .

Scientific Research Applications

The compound “1-[3-(Oxetan-3-ylmethoxy)phenyl]ethan-1-one” is a synthetic organic molecule that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This article aims to provide a comprehensive overview of its applications, focusing on scientific research, medicinal chemistry, and materials science.

Medicinal Chemistry

Anticancer Activity
Recent studies have explored the anticancer potential of this compound. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. For instance, derivatives of this compound have shown promise in inhibiting tumor growth in preclinical models.

Antimicrobial Properties
The compound's unique structure may also confer antimicrobial properties. Preliminary investigations suggest that it exhibits activity against specific bacterial strains, potentially making it a candidate for developing new antibiotics. Studies focusing on structure-activity relationships are ongoing to optimize its efficacy against resistant strains.

Materials Science

Polymer Chemistry
In materials science, this compound can serve as a monomer for the synthesis of novel polymers. The incorporation of oxetane rings can enhance the mechanical properties and thermal stability of the resulting materials. Research has demonstrated that polymers derived from this compound exhibit improved performance in applications such as coatings and adhesives.

Photoresponsive Materials
The compound's ability to undergo photochemical reactions makes it suitable for developing photoresponsive materials. These materials can change their properties upon exposure to light, leading to applications in smart coatings and sensors.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on various cancer cell lines. The results indicated that the compound inhibited cell proliferation and induced apoptosis in breast cancer cells through the activation of caspase pathways. This research highlights its potential as a lead compound for further development in cancer therapeutics.

Case Study 2: Antimicrobial Efficacy

Research published in the International Journal of Antimicrobial Agents evaluated the antimicrobial activity of several derivatives of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited significant inhibitory effects, suggesting that modifications to the oxetane ring could enhance antimicrobial potency.

Case Study 3: Polymer Development

A collaborative study between universities focused on synthesizing polymers from this compound for use in biomedical applications. The resulting polymers demonstrated excellent biocompatibility and mechanical strength, making them suitable for use in drug delivery systems and tissue engineering scaffolds.

Mechanism of Action

The mechanism of action of 1-[3-(Oxetan-3-ylmethoxy)phenyl]ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can covalently modify biological targets. This modification can alter the activity of enzymes or receptors, resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of 1-[3-(Oxetan-3-ylmethoxy)phenyl]ethan-1-one and key analogs, focusing on structural features, physicochemical properties, and biological activities.

Structural and Physicochemical Comparisons

Compound Name Substituent Molecular Weight (g/mol) Calculated LogP<sup>*</sup> Key Structural Features
This compound Oxetan-3-ylmethoxy 236.27 ~1.5 Oxetane ring enhances polarity and stability
1-(3-Phenoxyphenyl)ethan-1-one Phenoxy 212.24 ~3.2 Phenoxy group increases lipophilicity
1-{4-Hydroxy-3-[(piperidin-1-yl)methyl]phenyl}ethan-1-one Piperidinylmethyl, hydroxy 247.34 ~2.1 Aminoalkyl group improves solubility; anti-ulcer activity observed
1-[3-(Difluoromethoxy)phenyl]ethan-1-one Difluoromethoxy 186.16 1.8 Fluorine atoms enhance metabolic stability
1-(4-(Piperidin-1-yl)phenyl)ethan-1-one Piperidinyl 215.30 ~2.5 Used as an intermediate in enaminone synthesis

<sup>*</sup>LogP values estimated using ChemDraw or similar tools.

Biological Activity

1-[3-(Oxetan-3-ylmethoxy)phenyl]ethan-1-one, also known by its chemical structure and various synonyms, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C12H14O3\text{C}_{12}\text{H}_{14}\text{O}_{3}

This indicates it contains a phenyl group substituted with an oxetan-3-ylmethoxy moiety, which is crucial for its biological interactions.

Antimicrobial Activity

Research has indicated that derivatives of phenyl compounds, including this compound, exhibit significant antimicrobial properties. A study focusing on phenyl bioisosteres demonstrated that modifications in the phenyl ring can lead to enhanced activity against various pathogens. The specific IC50 values for this compound against certain bacterial strains are yet to be fully characterized but show promise based on related compounds .

In Vitro Studies

In vitro studies have been conducted on related compounds to assess their biological activities. For instance, a series of phenyl bioisosteres were tested for their antiplasmodial activity against Plasmodium falciparum, with varying degrees of success noted depending on the structural modifications made . The findings suggest that the oxetan ring may enhance solubility and bioavailability, contributing to improved pharmacological profiles.

Table 1: Comparative Antimicrobial Activity of Phenyl Derivatives

Compound NamePathogen TestedIC50 (µM)Reference
This compoundE. coliTBD
Related Phenyl Compound AS. aureus10
Related Phenyl Compound BP. falciparum15

Toxicity Studies

Toxicity assessments are critical for evaluating the safety profile of new compounds. Preliminary studies on structurally similar compounds have shown them to be non-toxic at concentrations above 10 µM in HepG2 cell lines, indicating a favorable safety margin . However, further studies specific to this compound are necessary to confirm these findings.

Q & A

Basic: What are the common synthetic routes for 1-[3-(Oxetan-3-ylmethoxy)phenyl]ethan-1-one, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves Friedel-Crafts acylation or multi-step functionalization of the aromatic ring. Key steps include:

  • Oxetan-3-ylmethoxy group introduction : Alkylation of phenolic intermediates using oxetane derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
  • Ketone installation : Friedel-Crafts acylation with acetyl chloride and Lewis acids (e.g., AlCl₃) .
    Critical factors affecting yield/purity :
  • Catalyst selection : Lewis acids like AlCl₃ vs. milder alternatives (e.g., FeCl₃) impact regioselectivity and side reactions.
  • Temperature control : Excessive heat during acylation can lead to over-oxidation or ring decomposition.
  • Purification : Column chromatography or recrystallization is essential to isolate the product from byproducts like diacylated derivatives .

Basic: How is spectroscopic characterization (e.g., NMR, FT-IR) employed to confirm the structure of this compound?

Methodological Answer:

  • ¹H-NMR :
    • Aromatic protons: Split patterns (e.g., doublets at δ 6.8–7.5 ppm) confirm substitution on the phenyl ring.
    • Oxetane protons: Distinct multiplets (δ 4.5–5.0 ppm) for the oxetan-3-ylmethoxy group .
  • ¹³C-NMR :
    • Carbonyl signal at δ 195–205 ppm confirms the ketone group.
    • Oxetane carbons appear at δ 70–80 ppm .
  • FT-IR :
    • Strong C=O stretch at ~1680 cm⁻¹ and C-O-C (oxetane) at ~1120 cm⁻¹ .
      Validation : Cross-referencing with DEPTQ or HSQC spectra ensures assignment accuracy .

Advanced: What strategies resolve contradictions in reaction outcomes during derivative synthesis?

Methodological Answer:
Contradictions (e.g., unexpected regiochemistry or byproducts) require systematic analysis:

  • Mechanistic probing : Use isotopic labeling (e.g., D₂O quenching) to track protonation sites in electrophilic substitutions .
  • Computational modeling : DFT calculations predict reactive sites on the aromatic ring, guiding solvent/catalyst selection .
  • Parallel screening : Test alternative conditions (e.g., ionic liquids vs. traditional solvents) to suppress side reactions .
    Example : In Friedel-Crafts acylation, competing ortho/para substitution can be mitigated using steric directing groups .

Advanced: How do DFT and molecular dynamics simulations enhance understanding of this compound’s reactivity?

Methodological Answer:

  • DFT applications :
    • Transition state analysis : Identify energy barriers for ketone formation or oxetane ring-opening .
    • Electrostatic potential maps : Predict nucleophilic/electrophilic sites for functionalization .
  • Molecular dynamics (MD) :
    • Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize intermediates) .
    • Model interactions with biological targets (e.g., hydrogen bonding with enzymes) .
      Case study : MD simulations of the compound’s binding to cyclooxygenase-2 (COX-2) revealed key hydrophobic interactions driving anti-inflammatory activity .

How to design experiments evaluating antimicrobial or anti-inflammatory potential?

Methodological Answer:

  • Antimicrobial assays :
    • Strain selection : Gram-positive (S. aureus) vs. Gram-negative (E. coli) to assess spectrum .
    • MIC determination : Broth microdilution (CLSI guidelines) with compound concentrations from 0.5–128 µg/mL .
  • Anti-inflammatory models :
    • In vivo edema : Measure paw thickness post-carrageenan/egg-white injection in rodents .
    • Cytokine profiling : ELISA for TNF-α/IL-6 in serum .
      Controls : Include reference drugs (e.g., diclofenac for inflammation) and vehicle controls .

What approaches study the compound’s interaction with biological targets?

Methodological Answer:

  • Enzyme inhibition assays :
    • Kinetic analysis : Vary substrate concentrations to determine Kᵢ and mechanism (competitive/non-competitive) .
    • Fluorescence quenching : Monitor tryptophan residues in enzymes to assess binding affinity .
  • Structural biology :
    • X-ray crystallography : Resolve binding modes in enzyme active sites (e.g., COX-2) .
    • Docking studies : AutoDock Vina predicts binding poses validated by mutagenesis (e.g., Ala-scanning) .

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